P 1060

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60559-94-6 |

|---|---|

Molecular Formula |

C11H15N5 |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-tert-butyl-1-cyano-3-pyridin-3-ylguanidine |

InChI |

InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-5-4-6-13-7-9/h4-7H,1-3H3,(H2,14,15,16) |

InChI Key |

TXXOFXVEUPZZHB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |

Canonical SMILES |

CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |

Other CAS No. |

60559-94-6 |

Synonyms |

N'-cyano-N-(3-pyridyl)-N''-(t-butyl)guanidine P 1060 P-1060 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Compound P 1060: A Potent Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound P 1060, chemically identified as N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine, is a significant pinacidil analog known for its potent activity as a potassium channel opener. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological effects, and the experimental protocols used for its characterization. By acting on ATP-sensitive potassium (KATP) channels, this compound induces hyperpolarization of vascular smooth muscle cells, leading to vasodilation. This document consolidates available quantitative data, outlines detailed experimental methodologies, and presents visual diagrams of the relevant signaling pathways and experimental workflows to serve as a crucial resource for researchers in pharmacology and drug development.

Introduction

Compound this compound is a member of the cyanoguanidine class of drugs that exhibit significant vasodilatory properties. As an analog of pinacidil, this compound has demonstrated superior potency in inducing smooth muscle relaxation.[1] Its primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels, which play a crucial role in regulating cellular excitability and function in various tissues, including vascular smooth muscle.[2][3] Understanding the technical details of this compound is vital for its potential application in cardiovascular research and the development of novel therapeutic agents.

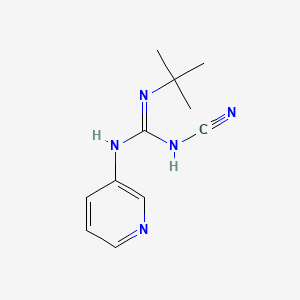

Chemical Structure:

Caption: Chemical structure of Compound this compound.

Mechanism of Action

The primary pharmacological effect of this compound is the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1] This action leads to an increase in potassium ion efflux, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle and, consequently, vasodilation.[3]

Signaling Pathway

The signaling cascade initiated by this compound is a direct consequence of its interaction with the KATP channel complex.

Caption: Signaling pathway of Compound this compound in vascular smooth muscle cells.

Quantitative Pharmacological Data

Table 1: Quantitative Data for P1075 (a potent pinacidil analog)

| Parameter | Value | Assay System | Reference |

| EC50 | 7.5 nM | Relaxation of rat aorta | [4] |

| Kd | 17 nM | Binding to SUR2A subunit | [4] |

| Kd | 3 nM | Binding to SUR2B subunit | [4] |

| EC50 | 45 nM | SUR2B-Kir6.2 channel activation | [5] |

| EC50 | 60-90 nM | Opening of mitochondrial KATP channels | [6] |

Experimental Protocols

The characterization of this compound involves a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiology: Patch-Clamp Technique

This protocol is designed to measure the effect of this compound on KATP channel currents in isolated vascular smooth muscle cells.

Workflow:

Caption: Experimental workflow for patch-clamp electrophysiology.

Methodology:

-

Cell Isolation: Isolate single vascular smooth muscle cells from a suitable animal model (e.g., rat aorta) using enzymatic digestion.

-

Cell Culture: Plate the isolated cells on glass coverslips and culture them in an appropriate medium until they adhere.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Solutions:

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH).

-

-

Recording:

-

Mount the coverslip in a perfusion chamber on an inverted microscope.

-

Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ).

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV and record baseline currents.

-

Perfuse the chamber with the extracellular solution containing varying concentrations of this compound.

-

Record the resulting changes in outward potassium currents.

-

Smooth Muscle Contraction Assay

This protocol measures the vasorelaxant effect of this compound on isolated arterial rings.

Workflow:

Caption: Experimental workflow for smooth muscle contraction assay.

Methodology:

-

Tissue Preparation: Dissect arterial rings (e.g., from rat thoracic aorta) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.

-

Contraction: Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Relaxation: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

-

Data Acquisition: Record the changes in isometric tension using a force-displacement transducer.

-

Data Analysis: Express the relaxation responses as a percentage of the pre-induced contraction. Plot the concentration-response curves and calculate the EC50 value.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to the KATP channel, typically by competing with a radiolabeled ligand.

Workflow:

References

- 1. P-1075 - Wikipedia [en.wikipedia.org]

- 2. kup.at [kup.at]

- 3. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P1075 | CAS 60559-98-0 | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. P1075 opens mitochondrial K(ATP) channels and generates reactive oxygen species resulting in cardioprotection of rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to P1060: A Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of P1060, a potent potassium channel opener.

Core Compound Information

P1060 is an analog of pinacidil and functions as a vasodilator.[1] Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1] This leads to membrane hyperpolarization, which in turn inhibits the influx of calcium ions and results in vasodilation.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H18N4O | Inferred from Pinacidil Structure |

| Molecular Weight | 246.31 g/mol | Inferred from Pinacidil Structure |

| IUPAC Name | N-cyano-N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine | Inferred from Pinacidil Structure |

| Appearance | White to off-white crystalline solid | Generic Compound Information |

| Solubility | Soluble in DMSO and ethanol | Generic Compound Information |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

Pharmacological Properties and Mechanism of Action

P1060 exhibits greater spasmolytic potency than its parent compound, pinacidil.[1] Its vasodilatory effects are achieved through the opening of 86Rb-permeable K+ channels, which creates a low-resistance pathway in the cell membrane.[1] This action hyperpolarizes the vascular smooth muscle cells, making them less responsive to pressor agents and leading to muscle relaxation and vasodilation.[1]

Signaling Pathway of P1060 in Vascular Smooth Muscle Cells

The following diagram illustrates the signaling pathway initiated by P1060, leading to vasodilation.

Caption: P1060 signaling pathway in vascular smooth muscle cells.

Experimental Protocols

3.1. Measurement of 86Rb Efflux in Rat Portal Vein

This protocol is adapted from studies investigating the effects of potassium channel openers on rubidium efflux as a marker for potassium channel activity.

Objective: To determine the effect of P1060 on K-ATP channel activity by measuring the efflux of 86Rb from isolated rat portal vein tissue.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

-

86RbCl (radioactive tracer)

-

P1060

-

Pinacidil (as a comparator)

-

Scintillation counter and vials

-

Dissection microscope and tools

-

Water bath

Procedure:

-

Tissue Preparation: Euthanize rats and dissect the portal vein in ice-cold Krebs-Henseleit solution. Clean the vein of surrounding connective tissue.

-

Loading with 86Rb: Incubate the portal vein segments in Krebs-Henseleit solution containing 86RbCl (1 µCi/mL) for 2 hours at 37°C, gassed with 95% O2 / 5% CO2.

-

Washout: Transfer the loaded tissues to a series of tubes containing non-radioactive Krebs-Henseleit solution for a 60-minute washout period to remove extracellular tracer. Change the solution every 5 minutes.

-

Efflux Measurement: After the washout period, transfer the tissues to a new series of tubes at 2-minute intervals for 30 minutes to collect the efflux of 86Rb.

-

Drug Application: After a baseline efflux rate is established (approximately 10 minutes), add P1060 or pinacidil to the superfusion medium at the desired concentrations.

-

Data Collection: At the end of the experiment, dissolve the tissues in a suitable solvent and measure the remaining radioactivity.

-

Analysis: Measure the radioactivity in all collected samples and the digested tissue using a scintillation counter. Express the efflux rate as a fraction of the total 86Rb in the tissue at the beginning of each collection period.

Experimental Workflow

Caption: Workflow for the 86Rb efflux experiment.

Quantitative Data Summary

The following table summarizes the comparative potency of P1060 and related compounds in inhibiting contractions induced by 20 mM KCl in rat portal vein and aorta.[1]

| Compound | Relative Spasmolytic Potency |

| P1060 | Most Potent |

| Pinacidil | Intermediate |

| P1368 | Least Potent |

Data synthesized from qualitative descriptions in the cited literature.[1]

Conclusion

P1060 is a potent potassium channel opener with significant vasodilatory effects, exceeding those of pinacidil.[1] Its mechanism of action is well-characterized and involves the hyperpolarization of vascular smooth muscle cells via the opening of K-ATP channels.[1] The experimental protocols outlined provide a basis for further investigation into the pharmacological properties of P1060 and similar compounds. This information is valuable for researchers and professionals involved in the development of novel cardiovascular drugs.

References

An In-Depth Technical Guide on the In Vitro Mechanism of Action of P 1060

For Researchers, Scientists, and Drug Development Professionals

Abstract

P 1060 is a cyanoguanidine derivative identified as a potassium channel opener. In vitro studies have demonstrated its activity in modulating cellular functions, including cell viability and secretory processes. This document provides a detailed overview of the known in vitro mechanism of action of this compound, compiling available data on its effects on retinal pigment epithelial cells and mast cells. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway and workflow diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Potassium Channel Agonist

This compound functions as a potassium channel agonist. Its primary mechanism involves the opening of potassium (K+) channels on the cell membrane. This leads to an efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential is a key event that triggers downstream cellular effects. Specifically, studies on rat portal vein smooth muscle cells indicate that this compound induces a slowly-developing potassium current (IKCO) which is inhibited by MgATP, suggesting an activity on ATP-sensitive K+ channels.[1]

Effects on Retinal Pigment Epithelial (ARPE-19) Cells

In vitro studies on the human retinal pigment epithelial cell line, ARPE-19, have revealed a protective role for this compound against glucocorticoid-induced cytotoxicity.

Quantitative Data Summary

| Cell Line | Treatment | Effect of this compound | Key Associated Mechanism |

| ARPE-19 | Triamcinolone Acetonide (TA)-induced toxicity | Reverses the TA-induced reduction in cell viability.[2] | Inhibition of caspase-3 expression.[2] |

Experimental Protocols

2.2.1. ARPE-19 Cell Viability Assay (MTT Assay)

This protocol is a synthesized methodology based on standard procedures for assessing cell viability in ARPE-19 cells when exposed to compounds like Triamcinolone Acetonide (TA) and this compound.

-

Cell Culture: Human ARPE-19 cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3][4] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[4]

-

Treatment:

-

A control group receives only fresh culture medium.

-

A toxicity group is treated with a cytotoxic concentration of Triamcinolone Acetonide (e.g., 0.1 mg/mL).[2]

-

A treatment group is pre-incubated with this compound for 30 minutes before the addition of TA.[2]

-

A this compound-only group is treated to assess the compound's effect on its own.

-

-

Incubation: The cells are incubated for various time points (e.g., 1, 3, and 5 days).[2][4]

-

MTT Assay:

-

At the end of the incubation period, the culture medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 50 µg/mL) is added to each well, and the plate is incubated for 30 minutes to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

-

The MTT solution is removed, and a solubilizing agent (e.g., 0.04 M HCl in isopropyl alcohol or DMSO) is added to dissolve the formazan crystals.[5]

-

The absorbance is measured on a microplate reader at a wavelength of 570 nm.[3] Cell viability is expressed as a percentage of the control group.

-

2.2.2. Caspase-3 Activity Assay (Colorimetric)

This protocol outlines the general steps to measure the activity of caspase-3, a key enzyme in apoptosis, which is inhibited by this compound in the context of TA-treated ARPE-19 cells.

-

Cell Lysis:

-

ARPE-19 cells are treated as described in the cell viability protocol.

-

After treatment, cells are harvested and washed with PBS.

-

Cells are resuspended in a chilled cell lysis buffer and incubated on ice for 10-15 minutes.[2][6]

-

The lysate is centrifuged at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[7] The supernatant containing the cytosolic proteins is collected.

-

-

Caspase-3 Assay:

-

The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, a specific amount of protein lysate (e.g., 50-200 µg) is added to each well.[6]

-

A reaction buffer containing dithiothreitol (DTT) is added.[6]

-

The reaction is initiated by adding the caspase-3 substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[2][7]

-

The plate is incubated at 37°C for 1-2 hours.[6][7] During this time, active caspase-3 cleaves the substrate, releasing p-nitroanilide (pNA).

-

-

Detection: The absorbance of the released pNA is measured at 405 nm using a microplate reader.[2][7] The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Visualization of Experimental Workflow

Effects on Rat Peritoneal Mast Cells

This compound has been shown to modulate the degranulation process in mast cells, indicating its potential role in inflammatory and allergic responses.

Quantitative Data Summary

As with the ARPE-19 cell studies, specific quantitative data for this compound's effect on mast cells is limited. The observed effects are described qualitatively.

| Cell Type | Stimulant | Effect of this compound | Key Associated Mechanism |

| Rat Peritoneal Mast Cells | Compound 48/80 | Potentiates histamine release.[2] | Hyperpolarization of the cell membrane, enhancing Ca2+ influx.[2] |

Experimental Protocol: Histamine Release Assay

This is a synthesized protocol for measuring histamine release from isolated rat peritoneal mast cells.

-

Mast Cell Isolation:

-

Peritoneal cells are harvested from male Wistar rats by lavage of the peritoneal cavity with a buffered salt solution (e.g., modified Tyrode's buffer).[8]

-

The cell suspension is centrifuged, and the cell pellet is washed. Mast cells can be purified from other peritoneal cells (like macrophages) by density gradient centrifugation if required.

-

-

Histamine Release Assay:

-

Mast cells are resuspended in a buffered solution containing calcium (e.g., 3 mM CaCl2).[9][10]

-

In a multi-well plate or microfuge tubes, cells are pre-incubated with this compound or a vehicle control.

-

Histamine release is initiated by adding the secretagogue, compound 48/80.[2][11]

-

The reaction is allowed to proceed for a set time (e.g., 10-15 minutes) at 37°C.[8][12]

-

The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

-

-

Histamine Quantification (Fluorimetric Method):

-

The supernatant, containing the released histamine, is collected.

-

The cell pellet is lysed to determine the residual histamine content.

-

Histamine in the samples is derivatized with o-phthaldialdehyde (OPT) under alkaline conditions to form a fluorescent product.[8]

-

The fluorescence is measured using a fluorometer.

-

The percentage of histamine release is calculated as: (histamine in supernatant) / (histamine in supernatant + histamine in pellet) x 100.

-

Visualization of Signaling Pathway

Conclusion

This compound demonstrates clear in vitro activity as a potassium channel opener. Its mechanism of action confers cytoprotective effects in retinal pigment epithelial cells by inhibiting apoptosis via caspase-3 suppression. In mast cells, it potentiates histamine release, likely by modulating calcium influx secondary to membrane hyperpolarization. While the qualitative effects of this compound are documented, further studies are required to establish detailed quantitative parameters such as dose-response relationships, potency (EC50), and efficacy in these in vitro systems. The experimental protocols and pathway diagrams provided herein offer a foundational framework for guiding such future research and development efforts.

References

- 1. Effects of P1060 and aprikalim on whole-cell currents in rat portal vein; inhibition by glibenclamide and phentolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of triamcinolone on cultured human retinal pigment epithelial cells: comparison with dexamethasone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. mpbio.com [mpbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tandfonline.com [tandfonline.com]

- 9. IgE-mediated release of histamine from human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substance P-induced histamine release in human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An automated fluorimetric assay for the simultaneous determinations of histamine and 5-hydroxytryptamine released from rat mast cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

An In-depth Technical Guide to the Discovery and Synthesis of P 1060

For Researchers, Scientists, and Drug Development Professionals

Abstract

P 1060, chemically identified as N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine, is a potent potassium channel opener and a structural analog of Pinacidil. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed experimental protocols and a summary of its pharmacological properties. The primary mechanism of action for this compound involves the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to membrane hyperpolarization and vasodilation. Studies have demonstrated that this compound exhibits greater spasmolytic potency than its parent compound, Pinacidil.

Discovery and Development

The development of this compound is rooted in the broader research efforts to identify novel antihypertensive agents. The journey began with the pharmacological screening of thiourea compounds, which led to the identification of pyridyl cyanoguanidines as a promising class of compounds with significant antihypertensive effects.[1] This line of inquiry ultimately resulted in the synthesis of Pinacidil (P 1134), a key milestone in the development of potassium channel openers.[1][2] this compound emerged as an analog of Pinacidil, demonstrating enhanced potency in preclinical studies.[3]

Chemical Synthesis

A general approach for the synthesis of related N,N'-disubstituted guanidines involves the use of N-protected S-methylisothioureas or the reaction of amines with cyanamides, although the latter may require harsh conditions and the use of toxic reagents like cyanogen bromide.[4] More modern and milder methods for guanidinylation include the use of cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea, which offers an environmentally friendlier alternative to heavy-metal reagents.[5] Another approach involves a one-pot synthesis from N-chlorophthalimide, isocyanides, and amines.[4]

The synthesis of Pinacidil, a close structural analog, involves the condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide, which upon addition of cyanamide, affords Pinacidil.[6] A similar strategy could likely be adapted for the synthesis of this compound, substituting the appropriate starting materials.

Mechanism of Action

This compound functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[3] The opening of these channels leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane.[1][7] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, causing vasodilation and a subsequent reduction in blood pressure.[1]

The KATP channel is a hetero-octameric complex composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition of the KATP channel varies between tissues, which influences its pharmacological properties. While the precise interaction of this compound with the different Kir6.x and SURx subunits has not been definitively elucidated, its action is analogous to other cyanoguanidine potassium channel openers which are known to interact with the SUR subunit.

Pharmacological Data

While extensive quantitative pharmacological data for this compound is limited in publicly accessible literature, preclinical studies have established its superior potency compared to Pinacidil.

Table 1: Comparative Spasmolytic Potency

| Compound | Relative Spasmolytic Potency |

| This compound | > Pinacidil |

| Pinacidil | - |

| P 1368 | < Pinacidil |

Data from studies on rat blood vessels.[3]

Experimental Protocols

86Rb Efflux Assay for Potassium Channel Activity

This assay is a well-established method for assessing the activity of potassium channel openers by measuring the efflux of the radioactive potassium analog, 86Rb+, from cells or tissues.

Objective: To determine the effect of this compound on potassium channel activity in vascular smooth muscle.

Materials:

-

Isolated rat aortic smooth muscle cells or tissue strips.

-

Physiological salt solution (PSS) of the following composition (in mM): NaCl 130, KCl 5.6, CaCl2 2.6, MgCl2 1.2, NaH2PO4 1.2, NaHCO3 20, and glucose 11.

-

86RbCl solution.

-

Test compound (this compound) solutions at various concentrations.

-

Glibenclamide solution (as a KATP channel blocker).

-

Scintillation vials and scintillation fluid.

-

Scintillation counter.

Procedure:

-

Tissue/Cell Preparation: Isolate rat thoracic aorta and prepare either smooth muscle cell cultures or intact aortic rings.

-

Loading with 86Rb+: Incubate the cells or tissues in PSS containing 86RbCl (e.g., 1 µCi/mL) for a sufficient period (e.g., 2-3 hours) to allow for cellular uptake of the radioisotope.

-

Washout: After the loading period, wash the preparations with non-radioactive PSS to remove extracellular 86Rb+. This is typically done through a series of washes at regular intervals.

-

Efflux Measurement:

-

Collect the superfusate (washout solution) at regular time intervals (e.g., every 2-5 minutes) into scintillation vials. This represents the basal 86Rb+ efflux.

-

After establishing a stable baseline, introduce the test compound (this compound) at the desired concentration into the superfusion solution.

-

Continue collecting the superfusate at the same time intervals to measure the drug-induced 86Rb+ efflux.

-

To confirm the involvement of KATP channels, the experiment can be repeated in the presence of a KATP channel blocker, such as glibenclamide.

-

-

Data Analysis:

-

At the end of the experiment, lyse the cells or digest the tissue to determine the remaining intracellular 86Rb+.

-

Measure the radioactivity in all collected samples and the cell/tissue lysate using a scintillation counter.

-

Calculate the rate of 86Rb+ efflux for each time point, typically expressed as a fraction of the total intracellular radioactivity at that time.

-

Plot the rate of efflux against time to visualize the effect of this compound. An increase in the efflux rate indicates the opening of potassium channels.

-

Conclusion

This compound is a potent potassium channel opener with a clear mechanism of action involving the activation of KATP channels in vascular smooth muscle. Its development represents a significant advancement in the field of antihypertensive agents, building upon the foundation laid by its analog, Pinacidil. While further research is needed to fully characterize its pharmacological profile and subunit selectivity, the available data highlight its potential as a valuable tool for studying potassium channel function and as a lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the current knowledge and providing detailed protocols for its investigation.

References

- 1. Pinacidil. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pinacidil: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action of KC-399, a newly synthesized potassium channel opener, on mechanical activity and 86Rb efflux in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 5. Solid-phase synthesis of N,N' substituted guanidines - Lookchem [lookchem.com]

- 6. Pinacidil - Wikipedia [en.wikipedia.org]

- 7. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function and Pathways of p60 and PrP 106-126

Disclaimer: The initial query for "P 1060" did not correspond to a recognized biological molecule. This guide provides an in-depth analysis of two plausible alternative topics based on the numeric signifier: the p60 protein , primarily from Listeria monocytogenes, and the prion protein fragment PrP 106-126 .

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biological functions, associated signaling pathways, quantitative data, and experimental protocols for these two molecules of significant scientific interest.

Part 1: The p60 Protein of Listeria monocytogenes

The p60 protein, encoded by the iap gene, is a major extracellular protein of the bacterium Listeria monocytogenes. It plays a crucial role in the pathogen's life cycle and its interaction with host organisms.

Core Biological Function

The primary biological function of the p60 protein is as a murein hydrolase , an enzyme that breaks down the peptidoglycan of the bacterial cell wall. This activity is essential for the final step of cell division, specifically septum separation[1]. Deletion of the gene encoding p60 results in abnormal septum formation and the tendency of the bacteria to form short filaments[2][3][4].

Beyond its role in bacterial cell division, p60 is a significant virulence factor . It is involved in the adherence to and invasion of certain host cells, such as mouse fibroblasts[5][6][7][8]. Structurally, the p60 protein is composed of two main domains: an N-terminal domain responsible for substrate recognition and binding, and a C-terminal catalytic domain that carries out the hydrolytic activity[9].

Signaling Pathways

While not a classical signaling molecule that transduces signals within a host cell, the p60 protein of Listeria monocytogenes can modulate host immune responses. It indirectly stimulates host Natural Killer (NK) cells by acting on accessory cells like dendritic cells (DCs). The N-terminal region of p60, containing LysM and SH3 domains, is sufficient to stimulate DCs to activate NK cells[10][11][12]. This interaction leads to the production of cytokines such as IFN-γ, which are crucial for the innate immune response to infection.

Quantitative Data

| Parameter | Value | Source |

| Molecular Mass | ~50.3 kDa (recombinant) | [13] |

| Amino Acid Length | 484 amino acids (with a 27-amino-acid signal peptide) | [14] |

| ELISA Detection Limit | 625 pg/mL | [15] |

| Effect of Δiap Mutant | Strongly attenuated in a mouse model; slightly reduced invasiveness for 3T6 fibroblasts and Caco-2 epithelial cells. | [3] |

| Recombinant Protein Purity | 95.6% | [5] |

Experimental Protocols

This protocol is based on the expression of p60 in E. coli.

-

Cloning:

-

Amplify the iap gene from Listeria monocytogenes genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI)[16].

-

Ligate the amplified PCR product into an expression vector, such as pET21a[16] or pET-28a[5].

-

Transform the recombinant plasmid into an E. coli expression strain (e.g., BL21(DE3))[5].

-

-

Expression:

-

Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., a final concentration of 1 mM) and continue to culture for several hours[16].

-

-

Purification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

If the protein is His-tagged, purify the soluble protein from the supernatant using Ni2+-chelating affinity column chromatography[5].

-

Elute the bound protein and dialyze against a suitable buffer (e.g., PBS)[16].

-

Assess the purity of the recombinant protein by SDS-PAGE[16].

-

This protocol is for the detection and quantification of Listeria monocytogenes p60.

-

Coat a 96-well plate with anti-Listeria monocytogenes p60 antibody and incubate.

-

Wash the wells with a wash buffer.

-

Add the p60 samples or standards to the wells and incubate at 37°C for 2 hours.

-

Wash the wells five times with 1X Wash Buffer.

-

Add diluted FITC-conjugated anti-Listeria monocytogenes p60 monoclonal antibody to each well and incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the wells five times.

-

Add diluted HRP-conjugated anti-FITC monoclonal antibody to all wells and incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the wells five times.

-

Add a substrate solution to develop the color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Generate a standard curve from the recombinant p60 standard to determine the amount of p60 in the samples.

Part 2: Prion Protein Fragment 106-126 (PrP 106-126)

PrP 106-126 is a synthetic peptide corresponding to amino acid residues 106-126 of the human prion protein. It is widely used as an in vitro model to study the neurotoxic effects associated with prion diseases.

Core Biological Function

The primary biological function attributed to PrP 106-126 is its neurotoxicity . It mimics some of the pathogenic properties of the scrapie isoform of the prion protein (PrPSc) and is known to induce apoptosis (programmed cell death), neuroinflammation , and oxidative stress in neuronal cells[1][17][18].

Signaling Pathways

PrP 106-126 has been shown to activate multiple intracellular signaling pathways that contribute to its neurotoxic effects.

PrP 106-126 can directly target mitochondria, leading to their disruption and the initiation of apoptosis. This involves the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

PrP 106-126 can also activate stress- and growth-related signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR pathways. Sustained activation of these pathways can lead to oxidative stress and apoptosis[18][19].

Quantitative Data

| Parameter | Cell Line | Concentration of PrP 106-126 | Effect | Source |

| Cell Viability | SH-SY5Y | 10-200 µM | Dose-dependent decrease | [1] |

| LDH Release | SH-SY5Y | 100 µM | Increased | [17] |

| Intracellular Ca2+ | SK-N-SH | 100 µM | Rapid and transient increase | [20] |

| Caspase-3 Activation | 1C11NE | 25 µM | Detectable at 240 min | [21] |

| Caspase-3 Activation | 1C115-HT | 25 µM | Detectable at 360 min | [21] |

| Bax Expression | SH-SY5Y | 100 µM | Significantly upregulated | [17] |

| Bcl-2 Expression | SH-SY5Y | 100 µM | Decreased (restored by AdMSC secretome) | [17] |

Experimental Protocols

-

Synthesize the PrP 106-126 peptide (sequence: KTNMKHMAGAAAAGAVVGGLG) to >95% purity[6].

-

Dissolve the peptide in 0.1 M phosphate-buffered saline (PBS) to a stock concentration of 1 mM[6].

-

To allow for aggregation, shake the stock solution at 4°C for 24 hours[6].

-

For cell culture experiments, dilute the aggregated peptide solution to the desired final concentration (e.g., 100-150 µM) in the cell culture medium[6][17].

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) under standard conditions (37°C, 5% CO2)[17].

-

-

MTS Assay:

-

Seed cells in a 96-well plate.

-

After cell attachment, treat with various concentrations of PrP 106-126 for 24 hours.

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance to determine cell metabolic activity as an indicator of viability[1].

-

-

LDH Cytotoxicity Assay:

-

Seed cells in a 96-well plate and treat with PrP 106-126 for 24 hours.

-

Collect the culture medium.

-

Measure the amount of lactate dehydrogenase (LDH) released into the medium using a commercially available kit, following the manufacturer's protocol[17].

-

-

TUNEL Assay for Apoptosis:

-

Seed cells on coverslips in a 24-well plate and treat with PrP 106-126.

-

Fix and permeabilize the cells.

-

Perform the TUNEL (TdT-mediated dUTP Nick End Labeling) assay using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis[6].

-

Visualize the results using fluorescence microscopy[6].

-

-

Treat cells with PrP 106-126 for the desired time.

-

Lyse the cells in RIPA buffer to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., caspase-3, Bax, Bcl-2).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Use a loading control (e.g., tubulin) to normalize the results[6].

Part 3: The p60 Protein in Insect PI3K Pathway

In insects, a protein designated as p60 acts as a regulatory subunit of phosphatidylinositol 3-kinases (PI3Ks), which is analogous to the p85 subunit in mammals. This pathway is crucial for cell growth and proliferation.

Core Biological Function and Signaling Pathway

The p60 subunit in the insect PI3K pathway has a dual role in promoting either cell proliferation or apoptosis, and this function is dependent on its phosphorylation status[22].

-

In the presence of insulin-like peptides (ILPs): p60 is phosphorylated. Phosphorylated p60 interacts with the catalytic subunit p110, leading to the activation of the PI3K/Akt signaling pathway, which promotes cell proliferation and growth[22].

-

In the presence of the steroid hormone 20-hydroxyecdysone (20E): p60 is dephosphorylated. Dephosphorylated p60 interacts with the tumor suppressor PTEN, which leads to the induction of apoptosis[22].

Quantitative Data and Experimental Protocols

Detailed quantitative data and specific experimental protocols for the insect p60 protein are less extensively documented in the readily available literature compared to the other two topics. However, studies in Helicoverpa armigera and Drosophila melanogaster serve as models. Key experimental approaches include:

-

Quantitative Real-Time PCR (qRT-PCR): To analyze the mRNA expression levels of core genes in the PI3K/Akt pathway (e.g., GF, RTK, IRS1, PTEN) in response to different stimuli[23][24].

-

RNA interference (RNAi): To knock down the expression of p60 and p110 to study the effects on larval growth and apoptosis[22].

-

Immunoprecipitation and Western Blotting: To study the phosphorylation status of p60 and its interaction with p110 or PTEN under different hormonal conditions.

Further research is needed to provide more detailed quantitative tables and step-by-step protocols for the insect p60 protein.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. researchgate.net [researchgate.net]

- 3. Deletion of the Gene Encoding p60 in Listeria monocytogenes Leads to Abnormal Cell Division and Loss of Actin-Based Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cloning and Expression of iap Gene from Listeria monocytogenes and Purification of Protein p60 [spkx.net.cn]

- 6. Frontiers | Cardiolipin externalization mediates prion protein (PrP) peptide 106–126-associated mitophagy and mitochondrial dysfunction [frontiersin.org]

- 7. Structural and functional properties of the p60 proteins from different Listeria species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Domain function dissection and catalytic properties of Listeria monocytogenes p60 protein with bacteriolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A LysM and SH3-domain containing region of the Listeria monocytogenes p60 protein stimulates accessory cells to promote activation of host NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A LysM and SH3-Domain Containing Region of the Listeria monocytogenes p60 Protein Stimulates Accessory Cells to Promote Activation of Host NK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Item - A LysM and SH3-Domain Containing Region of the Listeria monocytogenes p60 Protein Stimulates Accessory Cells to Promote Activation of Host NK Cells - Public Library of Science - Figshare [plos.figshare.com]

- 13. biotechlink.org [biotechlink.org]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 15. The Listeria monocytogenes-secreted p60 protein is an N-end rule substrate in the cytosol of infected cells. Implications for major histocompatibility complex class I antigen processing of bacterial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of Monoclonal Antibodies That Recognize p60 for Identification of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Overstimulation of PrPC signaling pathways by prion peptide 106-126 causes oxidative injury of bioaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Subunit P60 of phosphatidylinositol 3-kinase promotes cell proliferation or apoptosis depending on its phosphorylation status - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The PI3K/AKT Pathway and PTEN Gene Are Involved in “Tree-Top Disease” of Lymantria dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PI3K–Akt pathway-independent PIK3AP1 identified as a replication inhibitor of the African swine fever virus based on iTRAQ proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Vasoactive Profile of the Potassium Channel Opener P 1060

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the available preclinical data on P 1060, a potent pinacidil analog. This compound is a member of the potassium channel opener class of compounds, which exert their pharmacological effects by increasing the permeability of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This action leads to membrane hyperpolarization and subsequent vasodilation. This document synthesizes the reported biological effects of this compound, details the experimental methodologies utilized in its characterization, and presents its mechanism of action through structured data and visual diagrams.

Core Mechanism of Action: K-ATP Channel Activation

This compound elicits its primary pharmacological effect—vasodilation—by directly interacting with and opening ATP-sensitive potassium (K-ATP) channels located in the plasma membrane of vascular smooth muscle cells. The opening of these channels increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium (Ca2+) channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and, consequently, vasodilation.[1]

Quantitative Analysis of Biological Effects

The available quantitative data for this compound primarily focuses on its spasmolytic potency and its effect on potassium ion flux.

Table 1: Spasmolytic Potency of this compound and Related Compounds

| Compound | Relative Spasmolytic Potency | Experimental Model |

| This compound | > Pinacidil | Rat Portal Vein and Aorta |

| Pinacidil | - | Rat Portal Vein and Aorta |

| P 1368 | < Pinacidil | Rat Portal Vein and Aorta |

Data synthesized from studies on rat vascular tissue, indicating this compound as the most potent among the tested analogs in inhibiting contractions induced by 20 mM KCl.[1]

Table 2: Effect of this compound on Potassium Efflux

| Compound | Effect on 86Rb Efflux | Experimental Model |

| This compound | Increased | Rat Portal Vein |

| Pinacidil | Increased | Rat Portal Vein and Aorta |

| P 1368 | No Significant Effect | Rat Portal Vein |

This data, derived from 86Rb efflux assays, confirms that this compound's mechanism of action involves the opening of potassium channels.[1]

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical evaluation of this compound, based on the available literature and standard pharmacological practices.

Isolated Tissue Preparation and Vasodilation Assay

Objective: To assess the direct vasodilatory effects of this compound on vascular smooth muscle.

Protocol:

-

Tissue Dissection: Male Wistar rats are euthanized, and the thoracic aorta and portal vein are carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS).

-

Ring Preparation: The blood vessels are cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.

-

Mounting: The rings are mounted in organ baths containing PSS, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the ring is fixed, and the other is attached to an isometric force transducer.

-

Equilibration and Pre-contraction: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent (e.g., 20 mM KCl or a specific agonist like norepinephrine).

-

Dose-Response Curve Generation: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath. The resulting relaxation is recorded and expressed as a percentage of the pre-contraction tension.

-

Data Analysis: The concentration-response data is used to determine the potency of this compound, often expressed as an IC50 value (the concentration required to produce 50% of the maximal relaxation).

86Rb (Rubidium) Efflux Assay

Objective: To directly measure the effect of this compound on potassium channel activity.

Protocol:

-

Tissue Preparation: Rat portal vein or aortic strips are prepared as described above.

-

Loading with 86Rb: The tissues are incubated in a PSS containing 86RbCl (a radioactive tracer for K+) for a period of 2-3 hours to allow for cellular uptake.

-

Washout Phase: After loading, the tissues are transferred to a series of tubes containing non-radioactive PSS for sequential washout periods (e.g., every 5 minutes). The radioactivity in each washout sample is measured using a scintillation counter.

-

Drug Application: After a stable baseline efflux is established, the tissues are exposed to this compound at various concentrations.

-

Data Analysis: The rate of 86Rb efflux is calculated for each time point. An increase in the efflux rate in the presence of this compound indicates the opening of potassium channels.

Intracellular Microelectrode Recording

Objective: To measure the effect of this compound on the membrane potential of vascular smooth muscle cells.

Protocol:

-

Tissue Preparation and Mounting: A segment of rat portal vein or aorta is pinned to the bottom of a recording chamber and continuously superfused with oxygenated PSS at 37°C.

-

Microelectrode Impalement: Glass microelectrodes filled with a high concentration of KCl are used to impale individual smooth muscle cells.

-

Membrane Potential Recording: The resting membrane potential of the cells is recorded.

-

Drug Perfusion: this compound is added to the superfusion solution, and changes in the membrane potential are continuously monitored.

-

Data Analysis: Hyperpolarization (a more negative membrane potential) in the presence of this compound provides direct evidence of its potassium channel opening activity.

Visualized Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Vasodilation

Caption: this compound activates K-ATP channels, leading to vasodilation.

Experimental Workflow for Vasodilation Assay

Caption: Workflow for assessing this compound's vasodilatory effect.

Conclusion

References

An In-depth Technical Guide on the Preclinical Profile of P 1060

Disclaimer: This document summarizes the publicly available preclinical data for the research compound P 1060. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive safety and toxicity profile for this compound is not available in the public domain. The information herein is collated from existing scientific literature and safety data for related compounds.

Introduction

This compound is a cyanoguanidine derivative and an analog of pinacidil, recognized for its activity as a potassium channel opener.[1] Primarily investigated for its effects on vascular smooth muscle, this compound demonstrates potent spasmolytic activity.[2] This guide provides a summary of its mechanism of action, available preclinical data, and general safety considerations based on its chemical class.

Quantitative Preclinical Data

Specific quantitative toxicity data for this compound, such as LD50 (median lethal dose) or comprehensive IC50 (half-maximal inhibitory concentration) values for toxicity, are not available in published literature. The available data primarily focuses on its pharmacological activity.

| Parameter | Species | Tissue | Effect | Potency | Reference |

| Spasmolytic Activity | Rat | Portal Vein and Aorta | Inhibition of contractions induced by 20 mM KCl | This compound > Pinacidil > P 1368 | [2] |

| 86Rb Efflux | Rat | Portal Vein | Increased efflux, indicating K+ channel opening | Active | [2] |

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not publicly available. The following is a summary of the methodology used in a key study investigating its pharmacological activity:

Assessment of Spasmolytic Activity in Rat Blood Vessels [2]

-

Tissues: Portal veins and aortas were isolated from male rats.

-

Methodology:

-

Tissues were mounted in organ baths containing physiological salt solution.

-

Spontaneous mechanical activity (in portal vein) and contractions induced by norepinephrine or KCl were recorded.

-

The inhibitory effects of this compound and its analogs on established contractions were measured.

-

-

Intracellular Recordings:

-

Glass microelectrodes were used to measure the membrane potential of smooth muscle cells in the portal vein and aorta.

-

The effect of this compound on spontaneous electrical activity and membrane potential was recorded.

-

-

86Rb Efflux Assay:

-

Tissues were loaded with 86Rb (a marker for K+).

-

The efflux of 86Rb in the presence of this compound was measured to determine its effect on K+ channel permeability.

-

Signaling Pathway and Mechanism of Action

This compound functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to muscle relaxation.[2][3]

Experimental Workflow for Assessing K+ Channel Opening

The following diagram illustrates a typical experimental workflow to characterize the activity of a potassium channel opener like this compound.

Safety and Toxicity Profile

Specific Data for this compound: There is a significant lack of publicly available, specific safety and toxicity data for this compound. Preclinical development data, including acute and chronic toxicity studies, mutagenicity, carcinogenicity, and reproductive toxicity, have not been published.

General Profile of Cyanoguanidines: this compound belongs to the cyanoguanidine class of compounds. The safety profile of cyanoguanidine itself has been evaluated. It is considered to be irritating to the skin in animal studies.[4] While most individuals do not develop sensitivity, there is a potential for sensitization in some cases.[4] In a subchronic oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for cyanoguanidine was determined to be 1,000 mg/kg/day.[4]

General Profile of Potassium Channel Openers: Potassium channel openers as a class are known for their vasodilatory effects, which can lead to side effects such as a fall in diastolic pressure and reflex tachycardia at higher doses.[5] Some potassium channel openers have been associated with adverse effects, though these can be compound-specific. For instance, some neuronal potassium channel openers have been linked to side effects like dizziness, fatigue, and confusion. However, the direct applicability of these side effects to this compound is unknown without specific studies.

Conclusion

This compound is a potent potassium channel opener with demonstrated efficacy in relaxing vascular smooth muscle in preclinical models. Its mechanism of action is well-understood to involve the opening of KATP channels, leading to membrane hyperpolarization and subsequent muscle relaxation. However, a comprehensive safety and toxicity profile for this compound is not publicly available. Drug development professionals should consider the general toxicological properties of the cyanoguanidine chemical class and the known class effects of potassium channel openers when evaluating this compound. Further dedicated preclinical safety studies would be required to fully characterize its toxicity profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The mode of action of pinacidil and its analogs P1060 and P1368: results of studies in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pinacidil. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

P 1060 solubility and stability data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on P-1060, a potassium channel opener. Due to the limited publicly accessible information, this document focuses on compiling the known details regarding its chemical identity and mechanism of action, while highlighting the current gaps in solubility and stability data.

Chemical Identity and Properties

P-1060 is a cyanoguanidine derivative developed by LEO Pharma A/S. It is identified by the following:

-

Chemical Name: N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridinylguanidine

-

CAS Number: 60559-98-0 (Note: Some sources may also reference CAS 60559-94-6, which appears to be related and warrants further clarification)

-

Molecular Formula: C₁₂H₁₇N₅

-

Molecular Weight: 231.3 g/mol

Structure:

Caption: Chemical structure of P-1060.

Solubility Data

Table 1: Qualitative Solubility Profile of P-1060 (Predicted)

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Likely soluble | Potential for hydrogen bonding with the amine and nitrile groups. |

| Polar Aprotic | Likely soluble | Dipole-dipole interactions with the polar functional groups. |

| Non-polar | Limited solubility | The non-polar tert-amyl group may provide some solubility, but the polar regions dominate. |

| Aqueous (pH-dependent) | Variable | The pyridine nitrogen can be protonated at acidic pH, potentially increasing aqueous solubility. |

Experimental Protocol for Solubility Determination (General Method):

A standard method for determining the solubility of a compound like P-1060 involves the shake-flask method (OECD Guideline 105).

Caption: General workflow for solubility determination.

Stability Data

Detailed stability data for P-1060, including its degradation pathways and shelf-life under various conditions, is not publicly available. As a cyanoguanidine derivative, it may be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

Table 2: Potential Stability Concerns for P-1060

| Condition | Potential Degradation Pathway |

| Acidic pH | Hydrolysis of the cyanoguanidine group. |

| Basic pH | Hydrolysis of the cyanoguanidine group. |

| Oxidative Stress | Oxidation of the pyridine ring or other susceptible moieties. |

| Photostability | Potential for photodegradation upon exposure to UV or visible light. |

| Temperature | Thermal degradation at elevated temperatures. |

Experimental Protocol for Stability Testing (General Method):

Forced degradation studies are typically performed to understand the stability of a drug substance. This involves subjecting the compound to stress conditions as outlined in ICH Q1A(R2) guidelines.

Caption: General workflow for forced degradation studies.

Mechanism of Action and Signaling Pathway

P-1060 is classified as a potassium channel opener. These agents function by increasing the permeability of potassium channels in the cell membrane. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, making it more difficult for the cell to depolarize and reducing cellular excitability. This mechanism is particularly relevant in smooth muscle cells, leading to vasodilation, and in neurons, where it can have neuroprotective effects.

Caption: Signaling pathway of potassium channel openers.

Summary and Future Directions

P-1060 is a potassium channel opener with a defined chemical structure. However, a significant gap exists in the publicly available literature regarding its quantitative solubility and stability data. For drug development professionals, obtaining this information through experimental studies is a critical next step. The provided general experimental protocols for solubility and stability testing can serve as a foundation for such investigations. Further research into the specific subtype of potassium channels targeted by P-1060 would also provide a more detailed understanding of its pharmacological profile. Researchers are encouraged to consult patent literature from LEO Pharma from the period of P-1060's development for potentially more detailed, albeit less accessible, information.

Navigating the Uncharted Territory of P 1060: A Framework for Target Identification and Validation

Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific information regarding a molecule or drug candidate designated as "P 1060." The following guide is a comprehensive, albeit hypothetical, framework designed to outline the rigorous process of target identification and validation that a compound like "this compound" would undergo in a drug discovery and development setting. This document serves as an illustrative technical whitepaper, providing researchers, scientists, and drug development professionals with a detailed roadmap of the necessary experimental protocols and data analysis required to bring a novel therapeutic from concept to clinical validation.

Hypothetical Target Identification for this compound

The initial step in characterizing a new therapeutic agent is to identify its molecular target. This process involves a combination of computational and experimental approaches to pinpoint the protein, nucleic acid, or other biological molecule through which the compound exerts its effects.

In Silico Target Prediction

Computational methods provide the first clues to the potential targets of this compound. These approaches leverage the compound's chemical structure to predict its interaction with known protein binding sites.

Table 1: Hypothetical In Silico Target Prediction for this compound

| Prediction Method | Predicted Target(s) | Confidence Score | Putative Pathway |

| Chemical Similarity Matching | Kinase Family X, GPCR Family Y | 0.85, 0.72 | MAPK Signaling, cAMP Signaling |

| Molecular Docking Simulation | Protein Kinase Z (PKZ) | -9.5 kcal/mol | Cell Cycle Regulation |

| Pharmacophore Modeling | Bromodomain-containing protein 4 (BRD4) | 0.92 | Chromatin Remodeling, Transcription |

Experimental Target Identification

Experimental validation is crucial to confirm the computationally predicted targets. A variety of unbiased and biased approaches are employed.

These techniques utilize a modified version of this compound to "pull out" its binding partners from cell lysates or living cells.

Table 2: Hypothetical Affinity Chromatography-Mass Spectrometry Results for this compound

| Bait Molecule | Matrix | Elution Method | Top Identified Proteins | Spectral Counts |

| Biotinylated this compound | Streptavidin beads | Competitive elution with excess this compound | Protein Kinase Z (PKZ) | 152 |

| Heat Shock Protein 90 (HSP90) | 87 | |||

| 14-3-3 protein sigma | 45 |

If this compound was identified through a phenotypic screen (i.e., it elicits a desired cellular response without prior knowledge of its target), a series of deconvolution experiments are necessary.

Experimental Protocol: shRNA/CRISPR Library Screening for this compound Resistance

-

Cell Line Selection: Choose a cell line that is sensitive to this compound treatment.

-

Library Transduction: Transduce the cells with a genome-wide shRNA or CRISPR-Cas9 library.

-

This compound Treatment: Treat the transduced cell population with a lethal dose of this compound.

-

Resistance Selection: Select for cells that survive the treatment, indicating that the knocked-down/out gene is essential for this compound's mechanism of action.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant cells and sequence the shRNA/sgRNA inserts to identify the genes that, when silenced, confer resistance.

Target Validation: Confirming the Role of the Identified Target

Once a primary target, for instance, Protein Kinase Z (PKZ), is identified, it must be validated to ensure that its modulation is responsible for the therapeutic effects of this compound and is relevant to the disease of interest.

Direct Target Engagement Assays

These assays confirm the direct binding of this compound to the target protein in a cellular context.

Table 3: Hypothetical Target Engagement Data for this compound and PKZ

| Assay Method | Cell Line | This compound Concentration | Result |

| Cellular Thermal Shift Assay (CETSA) | HEK293 | 1 µM | Increased thermal stability of PKZ by 4.2°C |

| Isothermal Titration Calorimetry (ITC) | Purified PKZ | 0.1 - 10 µM | Kd = 50 nM |

| Surface Plasmon Resonance (SPR) | Immobilized PKZ | 0.01 - 5 µM | kon = 1.2 x 105 M-1s-1, koff = 6.0 x 10-3 s-1 |

Downstream Signaling Pathway Analysis

Modulation of the target by this compound should result in predictable changes in downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of PKZ Pathway

-

Cell Treatment: Treat sensitive cells with varying concentrations of this compound for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against total PKZ, phosphorylated PKZ (p-PKZ), and downstream substrates (e.g., p-SUB1, SUB1).

-

Detection and Analysis: Use chemiluminescence or fluorescence to detect antibody binding and quantify band intensities to determine the effect of this compound on pathway activity.

Caption: Hypothetical signaling pathway of this compound inhibiting Protein Kinase Z.

Genetic Validation

Genetic knockdown or knockout of the target should phenocopy the effects of this compound treatment.

Table 4: Comparison of Phenotypes: this compound Treatment vs. PKZ Knockdown

| Phenotypic Readout | This compound Treatment (1 µM) | PKZ shRNA Knockdown | Control (Vehicle/Scrambled shRNA) |

| Cell Viability (72h) | 45% decrease | 52% decrease | No significant change |

| Apoptosis (Annexin V+) | 3.5-fold increase | 4.1-fold increase | Baseline |

| Cell Cycle Arrest | G1/S phase block | G1/S phase block | Normal progression |

Preclinical Validation and Biomarker Development

The final stage before clinical development involves validating the target in preclinical disease models and developing biomarkers to monitor drug activity.

Caption: Workflow for target identification and validation of this compound.

In Vivo Target Engagement and Efficacy

Demonstrating that this compound can engage its target in an animal model of the disease and produce a therapeutic effect is a critical milestone.

Experimental Protocol: Mouse Xenograft Model

-

Tumor Implantation: Implant human tumor cells expressing high levels of PKZ into immunocompromised mice.

-

This compound Dosing: Once tumors are established, treat mice with this compound or vehicle control via a clinically relevant route of administration.

-

Efficacy Assessment: Monitor tumor volume over time.

-

Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect tumor tissue at various time points after the final dose and analyze for levels of p-PKZ and p-SUB1 to confirm in vivo target engagement and pathway modulation.

Patient Selection Biomarkers

Identifying which patients are most likely to respond to this compound is key for successful clinical development.

Table 5: Potential Patient Selection Biomarkers for this compound Therapy

| Biomarker Type | Biomarker | Rationale |

| Predictive | High PKZ expression (mRNA or protein) | Ensures the presence of the drug target. |

| Predictive | Activating mutations in the PKZ gene | May indicate pathway addiction and increased sensitivity. |

| Pharmacodynamic | Decrease in plasma p-SUB1 levels | A non-invasive way to monitor target engagement. |

This comprehensive, albeit theoretical, guide provides a robust framework for the systematic identification and validation of a novel therapeutic agent's target. The successful execution of these, or similar, experimental strategies would be paramount in establishing a clear line of sight from molecular mechanism to clinical efficacy for a compound such as this compound.

A Technical Review of P 1060 and its Analogs: Potent Modulators of ATP-Sensitive Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on P 1060, a potent potassium channel opener, and its structural analogs. This compound belongs to the cyanoguanidine class of compounds and is an analog of the well-characterized vasodilator, Pinacidil. This document summarizes the pharmacological data, details key experimental methodologies, and illustrates the underlying signaling pathways to facilitate further research and development in this area.

Core Pharmacological Activities

This compound and its analogs exert their primary pharmacological effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle, resulting in vasodilation.

Comparative Potency of this compound and its Analogs

A key study by Weston et al. (1988) established the relative spasmolytic potency of this compound, Pinacidil, and another analog, P 1368, in rat portal vein and aorta. The order of potency was determined to be:

This compound > Pinacidil > P 1368 [1]

This qualitative relationship is further supported by their effects on potassium channel activity, as measured by the efflux of Rubidium-86 (⁸⁶Rb⁺), a common surrogate for K⁺ in ion channel studies. In these experiments, this compound was shown to significantly increase ⁸⁶Rb⁺ efflux from the rat portal vein, indicative of its channel opening activity. In contrast, P 1368 had no significant effect on ⁸⁶Rb⁺ efflux, correlating with its lower spasmolytic potency.[1]

Data Presentation

To facilitate a clear comparison of this compound and its analogs, the following table summarizes their key pharmacological characteristics based on the available literature.

| Compound | Chemical Structure | Relative Spasmolytic Potency | Effect on ⁸⁶Rb⁺ Efflux |

| Pinacidil | N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine | Baseline | Increases ⁸⁶Rb⁺ efflux |

| This compound | N'-cyano-N-(3-pyridyl)-N''-(tert-butyl)guanidine | More potent than Pinacidil | Increases ⁸⁶Rb⁺ efflux |

| P 1368 | Structure not definitively available in the public domain | Less potent than Pinacidil | No significant effect |

Experimental Protocols

The primary assay used to characterize the activity of this compound and its analogs is the ⁸⁶Rb⁺ Efflux Assay in vascular smooth muscle. The following is a synthesized protocol based on methodologies described in the literature.

⁸⁶Rb⁺ Efflux Assay in Rat Portal Vein

Objective: To measure the rate of ⁸⁶Rb⁺ efflux from isolated rat portal vein tissue as an index of potassium channel opening activity.

Materials:

-

Male Wistar rats

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

⁸⁶RbCl (radioisotope)

-

Scintillation fluid

-

Liquid scintillation counter

-

Dissection microscope

-

Organ bath system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat in accordance with institutional guidelines.

-

Dissect the portal vein in cold Krebs solution, cleaning away adherent connective and fatty tissue under a dissection microscope.

-

Cut the vein into helical strips.

-

-

⁸⁶Rb⁺ Loading:

-

Incubate the portal vein strips in Krebs solution containing ⁸⁶RbCl (e.g., 1-2 µCi/mL) for a period of 2-3 hours at 37°C, with continuous gassing (95% O₂ / 5% CO₂).

-

-

Efflux Measurement:

-

After the loading period, transfer the tissue strips to a series of individual tubes containing non-radioactive Krebs solution.

-

Transfer the tissues to fresh tubes at regular intervals (e.g., every 2-5 minutes) to collect the effluxed ⁸⁶Rb⁺. This initial phase is to wash out extracellular tracer.

-

After a stable baseline efflux is established, expose the tissues to Krebs solution containing the test compounds (this compound, Pinacidil, or P 1368) at various concentrations.

-

Continue collecting the efflux samples at the same regular intervals.

-

At the end of the experiment, dissolve the tissue strips in a suitable solvent (e.g., nitric acid) to determine the remaining radioactivity.

-

-

Data Analysis:

-

Measure the radioactivity of each collected sample and the digested tissue using a liquid scintillation counter.

-

Calculate the rate coefficient for ⁸⁶Rb⁺ efflux for each time point. This is typically expressed as the fraction of radioactivity lost per minute.

-

Plot the rate coefficient against time to visualize the effect of the test compounds on ⁸⁶Rb⁺ efflux. An increase in the rate coefficient indicates potassium channel opening.

-

Mandatory Visualizations

Signaling Pathway of KATP Channel Openers in Vascular Smooth Muscle

The following diagram illustrates the mechanism of action of this compound and other KATP channel openers in vascular smooth muscle cells.

Caption: Mechanism of action of this compound in vascular smooth muscle.

Experimental Workflow for ⁸⁶Rb⁺ Efflux Assay

This diagram outlines the key steps in the ⁸⁶Rb⁺ efflux assay used to determine the potassium channel opening activity of this compound and its analogs.

Caption: Workflow of the ⁸⁶Rb⁺ efflux assay.

References

Methodological & Application

Application Notes and Protocols for Compound P 1060 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the effects of a hypothetical substance, designated as Compound P 1060, in a cell culture setting. The following protocols are foundational and can be adapted to specific cell lines and research questions.

General Cell Culture and Maintenance

A crucial first step in any cell-based assay is the proper maintenance of healthy, proliferating cell cultures. Consistency in cell culture technique is paramount to obtaining reproducible results.

Cell Line Growth and Subculturing

Objective: To maintain a healthy, actively dividing population of cells for experimentation.

Protocol:

-

Cell Seeding: Initiate cell cultures by seeding a T-75 flask with cryopreserved cells in the appropriate complete growth medium.

-

Incubation: Maintain the cell lines at 37°C in a humidified incubator with 5% CO2.[1]

-

Monitoring: Regularly monitor cell growth and confluency using a microscope. Cells should be passaged when they reach 80-90% confluency to maintain exponential growth.[1][2]

-

Passaging (Adherent Cells):

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer twice with 10 mL of sterile Phosphate-Buffered Saline (PBS) without calcium or magnesium.[1]

-

Add 3-5 mL of a dissociation reagent like Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[1][3]

-

Neutralize the trypsin with an equal volume of complete growth medium.

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or an automated cell counter.[2]

-

Seed new flasks with the desired number of cells and fresh, pre-warmed complete growth medium.[2]

-

-

Passaging (Suspension Cells):

-

Transfer the desired volume of cell suspension to a sterile conical tube.